![molecular formula C32H48BrN3O4 B14077281 [(1S,2R,5R,6R,10R,13S,15S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate](/img/structure/B14077281.png)
[(1S,2R,5R,6R,10R,13S,15S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MeTC7 is a compound known for its role as a Vitamin D receptor antagonist. It selectively inhibits the Vitamin D receptor, which has implications in various biological processes, including cancer cell viability and growth. The compound has shown promise in reducing the growth of neuroblastoma and other cancer cell lines .
Vorbereitungsmethoden
MeTC7 can be synthesized from 7-dehydrocholesterol in two steps . The synthetic route involves the following steps:
Step 1: Conversion of 7-dehydrocholesterol to an intermediate compound.
Step 2: Further modification of the intermediate to produce MeTC7.
The reaction conditions for these steps typically involve specific reagents and catalysts to facilitate the transformations. Industrial production methods for MeTC7 would likely involve scaling up these synthetic routes while ensuring purity and yield optimization.
Analyse Chemischer Reaktionen
MeTC7 undergoes various chemical reactions, including:
Oxidation: MeTC7 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify MeTC7 to produce reduced forms.
Substitution: MeTC7 can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
MeTC7 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of the Vitamin D receptor and its effects on various chemical pathways.
Biology: Investigated for its role in modulating biological processes, including cell viability and growth.
Wirkmechanismus
MeTC7 exerts its effects by selectively inhibiting the Vitamin D receptor. This inhibition prevents the receptor from undergoing heterodimerization with coactivators and calcitriol, thereby modulating the expression of target genes. The molecular targets and pathways involved include the Vitamin D receptor and its associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
MeTC7 is unique in its selective inhibition of the Vitamin D receptor. Similar compounds include:
BMS202: Targets the PD-L1/PD-1 axis but differs structurally and mechanistically from MeTC7.
CA-170: Another small molecule targeting the PD-L1/PD-1 axis.
INCB086550: Also targets the PD-L1/PD-1 axis but has different structural and mechanistic properties compared to MeTC7.
MeTC7 stands out due to its specific inhibition of the Vitamin D receptor and its potential therapeutic applications in cancer treatment.
Eigenschaften
Molekularformel |
C32H48BrN3O4 |
|---|---|
Molekulargewicht |
618.6 g/mol |
IUPAC-Name |
[(1S,2R,5R,6R,10R,13S,15S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate |
InChI |
InChI=1S/C32H48BrN3O4/c1-20(2)8-7-9-21(3)23-10-11-24-29(23,4)14-13-25-30(5)15-12-22(40-26(37)19-33)18-31(30)16-17-32(24,25)36-28(39)34(6)27(38)35(31)36/h16-17,20-25H,7-15,18-19H2,1-6H3/t21-,22+,23-,24-,25?,29-,30-,31-,32+/m1/s1 |
InChI-Schlüssel |
LBFDLJSQMPCWKK-RBRUHCLLSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)OC(=O)CBr)C)N6N4C(=O)N(C6=O)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)OC(=O)CBr)C)N6N4C(=O)N(C6=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


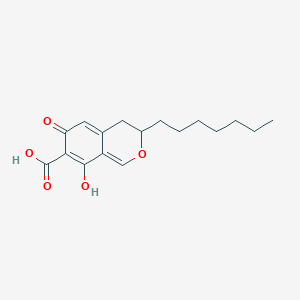

![2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14077224.png)
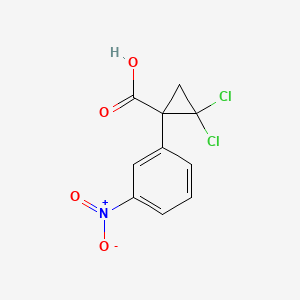
![3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester](/img/structure/B14077229.png)


![3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B14077242.png)
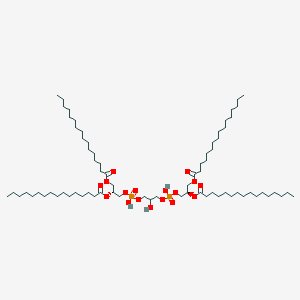

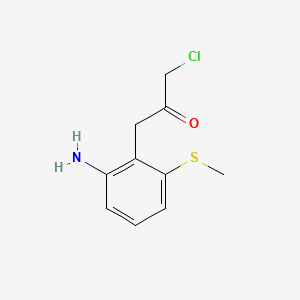

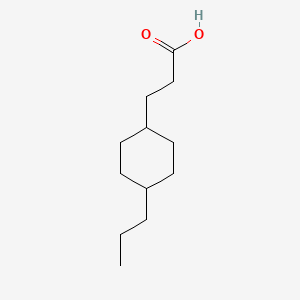
![[2-Methyl-2-(4-methylpent-3-enyl)-8-trimethylsilylchromen-7-yl] trifluoromethanesulfonate](/img/structure/B14077295.png)
